N-Methyl Duloxetine hydrochloride

Analgesia Postoperative pain Na+ channel block

This tertiary amine duloxetine homolog is differentiated by its potent, use-dependent block of neuronal voltage-gated Na+ channels—a mechanism absent in S-duloxetine. It achieved 89-99% reduction in postoperative allodynia/hyperalgesia in preclinical models, making it a high-priority tool for non-opioid analgesic R&D. It is also an essential certified reference standard for HPLC/LC-MS impurity quantification in duloxetine API and finished product, supporting ICH-compliant regulatory submissions. Choose this compound for its dual SNRI/Na+ channel pharmacology, not as a generic duloxetine substitute.

Molecular Formula C19H22ClNOS
Molecular Weight 347.9 g/mol
Cat. No. B12431606
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Methyl Duloxetine hydrochloride
Molecular FormulaC19H22ClNOS
Molecular Weight347.9 g/mol
Structural Identifiers
SMILESCN(C)CCC(C1=CC=CS1)OC2=CC=CC3=CC=CC=C32.Cl
InChIInChI=1S/C19H21NOS.ClH/c1-20(2)13-12-18(19-11-6-14-22-19)21-17-10-5-8-15-7-3-4-9-16(15)17;/h3-11,14,18H,12-13H2,1-2H3;1H
InChIKeySMCDVRYMNSTQTE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Methyl Duloxetine Hydrochloride: Procurement Guide for Analgesic and SNRI Research Applications


N-Methyl Duloxetine hydrochloride (CAS 916135-70-1), a tertiary amine homolog of duloxetine, is a dual serotonin-norepinephrine reuptake inhibitor (SNRI) and a potent blocker of neuronal voltage-gated sodium (Na+) channels [1]. It is primarily utilized as an investigational analgesic agent and as an analytical reference standard for duloxetine impurity profiling [2]. Unlike the parent drug S-duloxetine, which primarily acts via SERT/NET inhibition, N-methyl duloxetine exhibits a differentiated pharmacological profile characterized by state- and use-dependent Na+ channel blockade, a mechanism directly linked to its efficacy in preclinical models of postoperative pain [1][3].

Why Duloxetine Analogs Are Not Interchangeable: The Unique Pharmacological Fingerprint of N-Methyl Duloxetine


Interchanging duloxetine analogs or metabolites without evidence-based justification is scientifically unsound due to critical differences in their molecular targets, binding affinities, and in vivo efficacy profiles. While S-duloxetine exerts its therapeutic effects primarily through high-affinity inhibition of SERT (Ki = 4.6 nM) and NET (Ki = 16 nM), its enantiomer R-duloxetine and the homolog N-methyl duloxetine demonstrate a distinct, potent, and use-dependent block of neuronal Na+ channels that is absent or negligible in the parent compound [1][2]. This divergence in primary mechanism fundamentally alters the compound's utility—shifting from a centrally acting SNRI antidepressant to a peripherally active, local anesthetic-like analgesic [1]. Procurement decisions must therefore be guided by these specific, quantifiable mechanistic and efficacy differences rather than assumptions of class-level similarity.

Quantitative Differentiation of N-Methyl Duloxetine: Direct Comparative Efficacy and Mechanism Data


Superior Analgesic Efficacy vs. Systemic Duloxetine in Postoperative Pain Model

In a rat skin incision model of postoperative pain, N-methyl duloxetine and R-duloxetine, when administered via ipsilateral subcutaneous injection (2 mg/0.4 mL), reduced both allodynia and hyperalgesia by approximately 89% to 99% (AUC over 5 days) [1]. In contrast, systemic intraperitoneal administration of a higher dose (10 mg) of these compounds produced a markedly smaller reduction (approximately 53%-69%) [1]. The parent compound S-duloxetine, while effective against neuropathic pain, has not demonstrated this specific, high-efficacy local analgesic effect in this model [2].

Analgesia Postoperative pain Na+ channel block

State-Dependent Na+ Channel Blockade: Differentiated Mechanism vs. S-Duloxetine

Electrophysiological recordings in rat neuronal GH3 cells demonstrate that both N-methyl duloxetine and R-duloxetine block neuronal Na+ currents with a higher affinity for the inactivated state compared to the resting state, a characteristic of local anesthetic action [1]. Furthermore, both compounds elicit a significant use-dependent block when Na+ channels are stimulated at a physiological frequency of 5 Hz [1]. In contrast, the primary mechanism of S-duloxetine is high-affinity SERT (Ki = 4.6 nM) and NET (Ki = 16 nM) inhibition, with no reported direct Na+ channel blocking activity at therapeutic concentrations [2].

Ion channel pharmacology Na+ channel Analgesic mechanism

Utility as a Certified Reference Standard for Duloxetine Impurity Analysis

N-Methyl duloxetine is a known impurity of duloxetine active pharmaceutical ingredient (API) [1][2]. Commercial suppliers provide the compound as a fully characterized reference standard compliant with regulatory guidelines for analytical method development, method validation (AMV), and quality control (QC) applications, specifically for Abbreviated New Drug Applications (ANDA) or during commercial production of duloxetine [2]. This provides a quantifiable, regulatory-driven justification for procurement distinct from its use as a research tool.

Analytical chemistry Pharmaceutical analysis Reference standard

High-Value Research and Industrial Application Scenarios for N-Methyl Duloxetine Hydrochloride


Preclinical Investigation of Novel Local Analgesics for Postoperative Pain

Based on the direct evidence of 89-99% reduction in postoperative allodynia and hyperalgesia in a rat skin incision model following local injection [1], N-methyl duloxetine hydrochloride is a high-priority compound for research into novel peripherally acting analgesics. Its unique dual mechanism—SNRI activity coupled with potent, use-dependent Na+ channel blockade [1]—offers a differentiated approach for developing non-opioid pain therapies.

Electrophysiological Studies of State-Dependent Sodium Channel Blockers

The compound's demonstrated higher affinity for inactivated versus resting Na+ channels and its significant use-dependent block at 5 Hz [1] make it a valuable tool for electrophysiology laboratories studying the biophysics of local anesthetic action and state-dependent drug interactions with voltage-gated ion channels.

Pharmaceutical Quality Control and Regulatory Compliance for Duloxetine API

As a known impurity of duloxetine [2], N-methyl duloxetine hydrochloride is essential for analytical chemistry laboratories. It serves as a certified reference standard for developing and validating HPLC or LC-MS methods to quantify impurity levels in duloxetine drug substance and finished product, ensuring compliance with ICH guidelines and regulatory submissions [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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